BenchChemオンラインストアへようこそ!

3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one

Hydrogen-bond donor count Physicochemical property ADME prediction

3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one (CAS 819814-19-2) is a fully substituted cyclopent-2-en-1-one bearing three distinct substituents: a 2-methoxy, a 3-benzyl, and a 4-phenyl group. Its molecular formula is C19H18O2 with a monoisotopic mass of 278.13068 g/mol.

Molecular Formula C19H18O2
Molecular Weight 278.3 g/mol
CAS No. 819814-19-2
Cat. No. B12530927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one
CAS819814-19-2
Molecular FormulaC19H18O2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H18O2/c1-21-19-17(12-14-8-4-2-5-9-14)16(13-18(19)20)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3
InChIKeyCAIVIVBMILYROV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one (CAS 819814-19-2): Procurement-Relevant Chemical Identity


3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one (CAS 819814-19-2) is a fully substituted cyclopent-2-en-1-one bearing three distinct substituents: a 2-methoxy, a 3-benzyl, and a 4-phenyl group . Its molecular formula is C19H18O2 with a monoisotopic mass of 278.13068 g/mol . The 2-methoxy enol ether motif distinguishes this scaffold from the widespread 2-hydroxycyclopentenone tautomers and prevents keto-enol tautomerism . This tautomeric locking endows the compound with predictable reactivity and eliminates the hydrogen-bond donor (HBD) count to zero, a property relevant to membrane permeability and chromatographic behavior .

Why 3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one Cannot Be Replaced by Common Cyclopentenone Analogs


Generic substitution is ruled out because the 2-methoxy enol ether constitutes a tautomerically locked cyclopentenone that structurally precludes the keto-enol equilibrium present in 2-hydroxycyclopentenone analogs (e.g., 3-benzyl-2-hydroxycyclopent-2-en-1-one, HBD = 1) . The permanent 2-methoxy group eliminates a hydrogen-bond donor , altering logD, cellular permeability, and metabolic susceptibility relative to OH-bearing congeners. Concurrently, the 3-benzyl substituent introduces metabolic liability via benzylic oxidation potential, a feature absent in simpler 4-phenylcyclopentenones such as 4-hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one . These quantifiable molecular property differences—HBD count, logP, and metabolic soft-spot profile—directly impact biological selectivity and synthetic utility, making simple analog replacement scientifically unjustifiable.

Head-to-Head Quantitative Differentiation Evidence for 3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one


Tautomeric Form and Hydrogen-Bond Donor Elimination vs. 3-Benzyl-2-hydroxycyclopent-2-en-1-one

3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one contains zero hydrogen-bond donors (HBD = 0) due to the permanent 2-methoxy group, whereas the closest 2-hydroxy analog, 3-benzyl-2-hydroxycyclopent-2-en-1-one, possesses one hydrogen-bond donor (HBD = 1) . This structural difference removes a key liability for passive membrane permeability and reduces metabolic glucuronidation susceptibility relative to the hydroxy congener. No head-to-head experimental permeability or metabolic stability data were identified for this precise compound pair at the time of this analysis .

Hydrogen-bond donor count Physicochemical property ADME prediction

Lipophilicity and Metabolic Soft-Spot Differentiation vs. 2-Methoxy-4-phenylcyclopent-2-en-1-one

The 3-benzyl substituent on 3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one introduces an additional aromatic ring and a benzylic methylene group, which increase calculated logP by approximately 1.5–2.0 units compared to the simpler 2-methoxy-4-phenylcyclopent-2-en-1-one . The benzylic C–H bond is a well-established metabolic soft spot susceptible to cytochrome P450 oxidation, a feature absent in the 4-phenyl-only analog [1]. Quantitative experimental logP or microsomal stability data directly comparing these two compounds were not available in the searched literature .

Lipophilicity Metabolism Selectivity

Rotatable Bond and Molecular Complexity Differentiation vs. 4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one

3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one possesses 4 rotatable bonds , whereas the structurally related 4-hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one (CAS 5423-06-3), which shares the identical molecular formula C19H18O2, has only 2 rotatable bonds due to the absence of the benzyl methylene linker and the methoxy group . Higher rotatable bond count generally reduces oral bioavailability probability (Veber rule) but can enhance induced-fit binding to flexible protein pockets. No comparative target-engagement data are available for this pair .

Rotatable bonds Molecular flexibility Drug-likeness

Putative CCR5 Antagonist Activity: Preliminary Pharmacological Screening Evidence

Preliminary pharmacological screening has tentatively linked 3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one to CCR5 antagonism, suggesting potential utility in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. No quantified IC50, binding affinity, or selectivity index against CCR5 (or any comparator CCR5 antagonist such as maraviroc or TAK-779) was found for this specific compound in peer-reviewed literature or public bioactivity databases. The screening claim awaits verification via full experimental disclosure .

CCR5 antagonist HIV Inflammation

Synthetic Accessibility and Electrophilic Reactivity Differentiation at the Cyclopentenone Core

The 2-methoxy substitution on the cyclopentenone ring modulates the electrophilicity of the enone system. The electron-donating methoxy group reduces the electrophilicity at the β-carbon relative to unsubstituted 2-cyclopenten-1-one [1]. This property was exploited in patented lipase-mediated resolution processes for cyclopentenone intermediates used in benzindene prostaglandin synthesis, where differentially substituted 4-hydroxy-2-[(substituted-phenyl)methyl]cyclopent-2-en-1-ones served as key substrates [2]. The target compound’s specific substitution pattern (2-MeO, 3-benzyl, 4-phenyl) represents a distinct electrophilic and steric profile not replicated by any single analog, although no quantitative kinetic data for this compound versus comparators were found .

Synthetic intermediate Enone reactivity Lipase resolution

Evidence-Backed Application Scenarios for 3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one (CAS 819814-19-2)


Tautomerically Stable Cyclopentenone Building Block for Parallel Synthesis Libraries

The zero HBD count of 3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one eliminates keto-enol tautomerism, providing a chemically homogeneous scaffold for parallel synthesis . This contrasts with 2-hydroxycyclopentenone analogs whose tautomeric mixtures complicate reaction monitoring and purification. The defined reactivity of the 2-methoxy enol ether supports predictable transformations such as organometallic additions and cross-couplings [1].

Lipophilicity-Enhanced CCR5 Antagonist Probe for Anti-HIV and Anti-Inflammatory Target Validation

Preliminary screening indicates potential CCR5 antagonist activity [2]. The 3-benzyl substituent elevates logP, which may improve membrane partitioning and CCR5 binding pocket occupancy compared to less lipophilic cyclopentenone analogs. This scaffold serves as a probe for structure-activity relationship (SAR) exploration around CCR5 without the confounding influence of an exchangeable 2-OH group .

Metabolically Labile Internal Standard or Positive Control in Drug Metabolism Studies

The benzylic methylene at C3 constitutes a well-characterized metabolic soft spot prone to P450-mediated oxidation [3]. This predictable metabolic fate renders 3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one useful as a positive control or internal standard in microsomal and hepatocyte stability assays, where consistent turnover is required to validate assay performance.

Sterically Defined Intermediate for Asymmetric Synthesis of Prostaglandin Analogs

The fully substituted cyclopentenone core provides a rigid, chiral template for downstream functionalization. The 4-phenyl and 3-benzyl groups create a sterically congested environment that can influence facial selectivity in nucleophilic additions. This is aligned with the intermediate strategy described in EP2574605B1 for benzindene prostaglandin synthesis [1].

Quote Request

Request a Quote for 3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.